molecular formula C10H17N3O2S B7585478 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole

1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole

Cat. No. B7585478
M. Wt: 243.33 g/mol
InChI Key: KYLZNIKFJMNHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole (MMMP) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In

Scientific Research Applications

1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole is in the study of the endocannabinoid system. 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole has been shown to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which breaks down the endocannabinoid anandamide. By inhibiting FAAH, 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole can increase the levels of anandamide in the brain, which may have therapeutic potential for a variety of neurological and psychiatric disorders.
In addition to its potential applications in the study of the endocannabinoid system, 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole has also been investigated for its effects on other biological processes, including inflammation, pain, and cancer. 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole has been shown to have anti-inflammatory effects in animal models of inflammation, and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis. 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole has also been shown to have analgesic effects in animal models of pain, and may have potential as a treatment for chronic pain. Finally, 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole has been investigated for its potential anti-cancer effects, and has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole is related to its inhibition of FAAH. FAAH is responsible for breaking down the endocannabinoid anandamide, which is involved in a variety of physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole increases the levels of anandamide in the brain, which may have therapeutic effects on these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole are related to its inhibition of FAAH and the resulting increase in anandamide levels. Anandamide is involved in a variety of physiological processes, including pain, inflammation, and mood regulation. By increasing anandamide levels, 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole may have therapeutic effects on these processes. In addition, 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole has been shown to have anti-inflammatory and analgesic effects in animal models, which may be related to its effects on anandamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole in lab experiments is its well-established synthesis method. 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole is relatively easy to synthesize and purify, making it a convenient tool for investigating various biological processes. In addition, 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole has been extensively studied for its potential applications in scientific research, making it a promising tool for investigating a variety of biological processes.
One limitation of using 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole in lab experiments is its specificity for FAAH inhibition. While FAAH is involved in a variety of physiological processes, it is not the only enzyme involved in the breakdown of anandamide. Therefore, 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole may not be effective in all situations where anandamide levels are important. In addition, 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole has not been extensively studied in human subjects, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for research on 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole. One potential direction is the investigation of its effects on other enzymes involved in the breakdown of anandamide. By targeting multiple enzymes, it may be possible to achieve more potent effects on anandamide levels. Another potential direction is the investigation of its effects in human subjects. While 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole has been extensively studied in animal models, its safety and efficacy in humans are not well-established. Finally, 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole may have potential applications in the treatment of various neurological and psychiatric disorders, and further research is needed to explore these potential applications.

Synthesis Methods

The synthesis of 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole involves the reaction of 1-methylpyrazole with 1-methylsulfonylpyrrolidine in the presence of a strong base such as sodium hydride. The resulting product is then purified using column chromatography to obtain pure 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole. The synthesis method for 1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole has been well-established and is widely used in research laboratories.

properties

IUPAC Name

1-methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-12-7-10(6-11-12)5-9-3-4-13(8-9)16(2,14)15/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLZNIKFJMNHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC2CCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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